Home > Products > Screening Compounds P21611 > ARS-853 intermediate
ARS-853 intermediate -

ARS-853 intermediate

Catalog Number: EVT-15209120
CAS Number:
Molecular Formula: C19H27ClN4O2
Molecular Weight: 378.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ARS-853 was developed as a model compound in the context of KRAS G12C inhibitors, characterized by its reactive acrylamide moieties. It is classified as a small molecule drug and falls under the category of covalent inhibitors due to its mechanism of forming irreversible bonds with target proteins. The compound has been extensively studied for its biochemical properties and cellular effects, demonstrating significant improvements over earlier compounds in terms of potency and selectivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of ARS-853 involves several key steps that focus on creating the acrylamide functional group essential for its reactivity with cysteine residues in KRAS G12C. The synthetic route typically includes:

  1. Formation of the Acrylamide Moiety: This step involves the reaction of an appropriate amine with an acrylic acid derivative.
  2. Substitution Reactions: Various substituents are introduced to enhance binding affinity and selectivity towards KRAS G12C.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological assays.

The synthetic process has been refined to improve yields and reduce by-products, making it suitable for large-scale production .

Molecular Structure Analysis

Structure and Data

The molecular structure of ARS-853 features a central acrylamide group that is crucial for its interaction with KRAS G12C. Key structural components include:

  • Acrylamide Backbone: Facilitates covalent bonding with cysteine residues.
  • Substituents: These enhance hydrophobic interactions and stabilize binding within the Switch II pocket of KRAS.

High-resolution crystal structures have confirmed that ARS-853 binds covalently to the C12 residue of KRAS G12C, inducing conformational changes that render the protein inactive .

Chemical Reactions Analysis

Reactions and Technical Details

ARS-853 undergoes a specific chemical reaction known as Michael addition, where the sulfur atom of cysteine attacks the electrophilic carbon of the acrylamide group. This reaction is characterized by:

  • Rate Constants: The rate constant for this modification has been reported as comparable to that of GTP hydrolysis in KRAS G12C, indicating rapid reactivity.
  • Selectivity: ARS-853 shows a strong preference for reacting with GDP-bound KRAS G12C over its GTP-bound form, highlighting its mechanism of action .

The reaction kinetics reveal that ARS-853 effectively inhibits nucleotide exchange processes critical for KRAS function.

Mechanism of Action

Process and Data

The mechanism by which ARS-853 exerts its inhibitory effects involves several steps:

  1. Binding: The compound selectively binds to GDP-bound KRAS G12C.
  2. Modification: Following binding, ARS-853 forms a covalent bond with C12, leading to structural alterations in KRAS.
  3. Inhibition: These structural changes prevent nucleotide exchange, effectively locking KRAS in an inactive state.

Experimental data indicate that this binding results in decreased nucleotide release rates, further confirming its role as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ARS-853 possesses distinct physical and chemical properties that facilitate its function as an inhibitor:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Moderate solubility in aqueous environments, which can be optimized during formulation.
  • Stability: The compound demonstrates stability under physiological conditions but reacts rapidly with target cysteine residues.

These properties are critical for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

ARS-853 has significant implications for cancer research and therapeutic development:

  • Targeted Therapy: It serves as a prototype for developing selective inhibitors against RAS-driven cancers.
  • Biochemical Research: The compound is utilized in studies aimed at understanding KRAS biology, including its nucleotide cycling dynamics and interaction with other cellular proteins.
  • Drug Development: Insights gained from ARS-853 have informed the design of more potent analogs currently being evaluated in clinical trials .
Introduction to KRAS(G12C)-Targeted Therapeutics

Historical Context of KRAS as an "Undruggable" Oncoprotein

The RAS family of proteins, particularly KRAS, represents the most frequently mutated oncogenes in human cancers, implicated in approximately 30% of all malignancies. For nearly four decades, KRAS was deemed "undruggable" due to three intrinsic biochemical challenges:

  • Absence of deep hydrophobic pockets suitable for high-affinity small-molecule binding [5] [8].
  • Picomolar affinity for GTP/GDP and high intracellular nucleotide concentrations, rendering competitive inhibition infeasible [2] [9].
  • Smooth surface topology with minimal crevices for drug engagement [5] [8].Among KRAS mutations, the G12C variant (glycine-to-cysteine substitution at codon 12) emerged as a priority target due to its prevalence in 13% of non-small cell lung cancers (NSCLC) and 3% of colorectal cancers [2] [6]. This mutation locks KRAS in a constitutively active GTP-bound state, driving uncontrolled proliferation through MAPK and PI3K signaling cascades [6] [8]. Early efforts to target KRAS indirectly (e.g., farnesyltransferase inhibitors) failed clinically, reinforcing the "undruggable" paradigm [8] [9].

Emergence of Covalent Inhibitors in Precision Oncology

The therapeutic breakthrough for KRAS(G12C) began with a 2013 discovery by Shokat and colleagues, leveraging cysteine-directed covalent chemistry [2] [8]:

  • Disulfide Tethering Screening: A library of 480 electrophilic compounds was screened against KRAS(G12C)-GDP, identifying fragments binding a novel switch-II pocket (S-IIP) adjacent to the mutant cysteine [4] [8].
  • State-Dependent Binding: Unlike traditional inhibitors, these compounds preferentially targeted the inactive GDP-bound conformation of KRAS(G12C), exploiting the protein’s natural nucleotide cycling [4] [9].
  • Covalent Warhead Optimization: Early probes like ARS-1620 evolved into clinical inhibitors (e.g., sotorasib, adagrasib) by optimizing warhead chemistry (e.g., acrylamides) for enhanced reactivity and selectivity [5] [9]. This approach established a new class of allele-specific covalent inhibitors that bypassed historical druggability challenges [8] [9].

Table 1: Evolution of Covalent KRAS(G12C) Inhibitors

CompoundKey FeatureDiscovery Significance
Early ProbesDisulfide-based electrophilesValidated S-IIP as a druggable site
ARS-853GDP-state selective inhibitorDemonstrated nucleotide cycling in KRAS(G12C)
Sotorasib (AMG510)First FDA-approved inhibitor (2021)Clinical proof-of-concept in NSCLC
Adagrasib (MRTX849)CNS-penetrant inhibitorActivity in brain metastases and combinations

Role of ARS-853 in Redefining KRAS(G12C) Targeting Paradigms

ARS-853 (CAS# 1629268-00-3) is a foundational research compound that validated critical biological principles for targeting KRAS(G12C):

  • Mechanism of Action: ARS-853 covalently binds Cys-12 within the S-IIP of GDP-bound KRAS(G12C), with an IC₅₀ of 2.5 μM in cellular assays. It traps the oncoprotein in its inactive state, preventing GTP loading and subsequent activation of RAF/MEK/ERK signaling [1] [3] [4].
  • Nucleotide Cycling Validation: Prior to ARS-853, KRAS(G12C) was erroneously viewed as "statically active." ARS-853 demonstrated that the mutant oncoprotein undergoes rapid GDP/GTP exchange (t₁/₂ ~5 hours) and remains sensitive to upstream regulators (e.g., SOS1, GEFs) [4] [9]. This "hyperexcitable" state necessitates inhibitors targeting the transient GDP-bound conformation [4] [8].
  • Downstream Signaling Effects: In KRAS(G12C)-mutant cell lines (e.g., H358 lung cancer), ARS-853 treatment caused:
  • >95% reduction in GTP-bound KRAS levels within 5 hours [1] [7].
  • Suppression of pERK, pMEK, and pAKT within 2 hours [1] [4].
  • G1 cell-cycle arrest and apoptosis induction at 72 hours [1] [10].
  • Selectivity Profile: ARS-853 exhibited >10-fold selectivity for KRAS(G12C) over wild-type KRAS and other cellular proteins (>2,700 targets screened) [1] [4]. Its effects were absent in KRAS(G12S) or KRAS(G12V) models, confirming allele-specificity [4] [10].

Table 2: Cellular Signaling Effects of ARS-853 in KRAS(G12C) Models

Effector PathwayTarget ProteinInhibition by ARS-853Functional Consequence
MAPK SignalingpMEK/pERK>90% reductionG1 cell-cycle arrest
PI3K SignalingpAKT~70% reductionLoss of survival signaling
Cell-Cycle RegulatorsCyclin D1, p27Downregulation/UpregulationApoptosis induction

ARS-853’s biochemical characterization directly enabled second-generation inhibitors with improved potency (e.g., sotorasib) and pharmacokinetics. It remains a critical tool compound for studying KRAS(G12C) nucleotide cycling, inhibitor residence time, and combination therapies [4] [8] [9].

Properties

Product Name

ARS-853 intermediate

IUPAC Name

1-[4-(azetidin-3-yl)piperazin-1-yl]-2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]ethanone

Molecular Formula

C19H27ClN4O2

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C19H27ClN4O2/c1-19(2-3-19)14-8-16(17(25)9-15(14)20)22-12-18(26)24-6-4-23(5-7-24)13-10-21-11-13/h8-9,13,21-22,25H,2-7,10-12H2,1H3

InChI Key

CAWLMVFOLUPXFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CNC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.